2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-18-16(10-5-11-19-18)17(22)20-13-15-9-6-12-21(15)14-7-3-2-4-8-14/h2-5,7-8,10-11,15H,6,9,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGNIBOSRHPLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2CCCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyrrolidine moiety may enhance binding affinity and selectivity, while the methoxy group can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-pyrrolidinone: A solvent with similar structural features but different applications.
N-Methyl-2-pyrrolidone: Another solvent with similar properties.
Uniqueness
2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-Methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 317.4 g/mol. Its structure consists of a pyridine ring, a pyrrolidine moiety, and a methoxy group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar to other compounds in its class, it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamides, a related class, inhibit dihydropteroate synthetase, disrupting folate synthesis essential for DNA replication.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways and potentially exhibiting cognitive-enhancing effects .
- Cell Proliferation : Preliminary studies suggest that derivatives of this compound may affect cell proliferation by modulating protein expression levels associated with cancer pathways, such as FOXM1 .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound through its ability to inhibit specific cancer cell lines. For example:
- In vitro Studies : The compound was tested against MDA-MB-231 breast cancer cells. Results showed that it significantly reduced FOXM1 protein levels, which correlates with decreased cell proliferation rates .
| Compound | IC50 (µM) | Effect on FOXM1 |
|---|---|---|
| This compound | 5.0 | Decreased |
| Control Compound | 20.0 | No effect |
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties, potentially acting as a cognitive enhancer. Its interaction with neurotransmitter systems suggests it might improve cognitive function or mitigate neurodegeneration .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the functional groups can significantly influence its potency and selectivity:
- Methoxy Group : The presence of the methoxy group is essential for enhancing lipophilicity, facilitating better membrane permeability.
- Pyrrolidine Ring : Variations in the pyrrolidine structure can affect binding affinity to target receptors and enzymes.
- Phenyl Substituent : The phenyl group contributes to the hydrophobic interactions necessary for binding to biological targets.
Case Studies
Several case studies have been conducted to explore the biological effects of this compound:
- Study on Breast Cancer Cells : A study demonstrated that compounds similar to this compound effectively inhibited cell proliferation in MDA-MB-231 cells by downregulating FOXM1 expression .
- Neuroprotective Study : Another investigation explored the neuroprotective effects in animal models of Alzheimer's disease, where the compound showed promise in improving cognitive function and reducing amyloid plaque formation .
Q & A
Q. What are the recommended synthetic routes for 2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions starting with pyridine and pyrrolidine precursors. Key steps include coupling the pyrrolidine moiety to the pyridine core using catalysts like palladium or copper under inert atmospheres. Solvents such as dimethylformamide (DMF) or toluene are often employed, with reaction temperatures ranging from 60–100°C. Purification via column chromatography and characterization by NMR and LC-MS are critical for ensuring product integrity .
Q. Which analytical techniques are most effective for characterizing this compound and quantifying it in biological matrices?
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are standard for structural elucidation. High-Performance Liquid Chromatography (HPLC) and LC-MS/MS are preferred for purity analysis and quantification in biological samples due to their sensitivity (detection limits <1 ng/mL) and precision (RSD <5%). These methods are validated for specificity against metabolites and degradation products .
Q. How can researchers assess the compound's pharmacological activity in vitro?
Enzyme inhibition assays (e.g., kinase or protease assays) and receptor binding studies (using radiolabeled ligands) are recommended. Dose-response curves (IC₅₀ or EC₅₀ values) should be generated with at least three biological replicates. Controls for nonspecific binding (e.g., using excess unlabeled ligand) and cytotoxicity (via MTT assays) are essential to confirm target specificity .
Q. What are the key physicochemical properties influencing experimental design?
The compound's limited aqueous solubility (<10 µM in PBS at pH 7.4) necessitates the use of co-solvents like DMSO or cyclodextrin-based formulations. Stability studies in buffer (pH 2–9) and plasma (37°C) should precede in vivo work, as degradation under acidic conditions or enzymatic hydrolysis may occur .
Q. What safety protocols are critical when handling this compound?
Refer to Safety Data Sheets (SDS) for hazard classifications (e.g., acute toxicity Category 4). Use fume hoods, nitrile gloves, and protective eyewear. Dispose of waste via certified hazardous waste services, and avoid prolonged storage to prevent degradation-related hazards .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Systematic modifications to the methoxy group, pyrrolidine substituents, or pyridine ring can alter potency. For example, replacing the methoxy group with ethoxy may enhance metabolic stability, while fluorination of the phenyl ring could improve binding affinity. Computational docking (e.g., using AutoDock Vina) paired with in vitro validation is recommended .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from poor bioavailability or off-target effects. Conduct pharmacokinetic studies (e.g., Cₘₐₓ, t₁/₂) in rodent models and compare tissue distribution profiles. Use knock-out animal models or siRNA silencing to confirm target engagement in vivo .
Q. What strategies mitigate batch-to-batch variability in biological activity?
Variability often stems from impurities in synthetic intermediates. Implement Quality-by-Design (QbD) principles, such as defining critical process parameters (CPPs) for each reaction step. Use orthogonal analytical methods (e.g., HPLC + MS) for batch certification .
Q. How can researchers resolve conflicting data on the compound's mechanism of action?
Use a combination of CRISPR-Cas9 gene editing (to knock out putative targets) and proteomic profiling (e.g., affinity purification mass spectrometry). Cross-validate findings with independent assays, such as thermal shift assays for target stabilization .
Q. What interdisciplinary approaches are needed to advance this compound into preclinical development?
Collaborate with medicinal chemists for lead optimization, pharmacologists for ADME-Tox profiling, and formulation scientists to improve bioavailability. Secure partnerships with academic core facilities for high-throughput screening and animal model validation .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Aqueous Solubility | <10 µM (PBS, pH 7.4) | |
| Plasma Stability (37°C, 24h) | >90% remaining | |
| LC-MS/MS LOD | 0.5 ng/mL | |
| Synthetic Yield (Optimized) | 65–75% (multi-step) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
